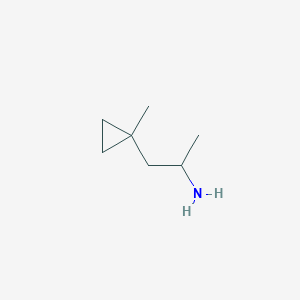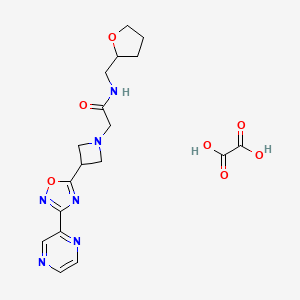
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine (2C6P3PTP) is a pyridine-based small molecule that has been studied for its potential applications in various scientific research areas. It has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in drug development, as well as for its ability to modulate protein-protein interactions.
Aplicaciones Científicas De Investigación
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine has been studied for its potential applications in various scientific research areas. It has been shown to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in drug development, as well as for its ability to modulate protein-protein interactions. It has also been studied for its potential as an antioxidant and its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine is thought to act by modulating protein-protein interactions, as well as by inhibiting the growth of cancer cells. It has been shown to have a direct effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to inhibit the growth of tumor cells. Additionally, it has been found to inhibit the activity of certain transcription factors, such as NF-κB, and to inhibit the activity of certain kinases, such as MAPKs.
Biochemical and Physiological Effects
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine has been found to possess a wide range of biochemical and physiological effects. It has been found to have antioxidant activity, and to inhibit the growth of cancer cells. Additionally, it has been shown to modulate protein-protein interactions, to inhibit the activity of certain enzymes, such as COX-2, and to inhibit the activity of certain transcription factors, such as NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine has several advantages for use in lab experiments. It is commercially available, and can be synthesized from readily available starting materials. Additionally, it has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in drug development, as well as for its ability to modulate protein-protein interactions. However, there are also some limitations to its use in lab experiments. It has been found to be relatively unstable in solution, and its potency can vary depending on the conditions of the experiment.
Direcciones Futuras
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine has potential for further research in several areas. Its potential applications in drug development, as well as its ability to modulate protein-protein interactions, could be further explored. Additionally, its potential as an antioxidant, and its ability to inhibit the growth of cancer cells, could be further studied. Additionally, its ability to modulate the activity of certain enzymes, such as COX-2, and to inhibit the activity of certain transcription factors, such as NF-κB, could be further explored. Finally, its potential for use in other types of scientific research, such as in biotechnology and nanotechnology, could be further investigated.
Métodos De Síntesis
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine can be synthesized from commercially available starting materials, such as 2-chloropyridine, 3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine, and pyridine. The synthesis method involves the reaction of 2-chloropyridine with 3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine in the presence of a base, such as triethylamine, to form the 2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine product.
Propiedades
IUPAC Name |
5-[1-(6-chloropyridin-2-yl)pyrazol-3-yl]-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4S/c18-15-7-4-8-16(20-15)22-10-9-13(21-22)14-11-19-17(23-14)12-5-2-1-3-6-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJSXYZACNWLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C4=NC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2791576.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)


![4-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide](/img/structure/B2791586.png)

![5-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2791589.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791590.png)



